5-(3-Bromo-benzyl)-2H-tetrazole
Overview
Description
5-(3-Bromo-benzyl)-2H-tetrazole is a chemical compound characterized by a bromine atom attached to the benzyl group of a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-benzyl)-2H-tetrazole typically involves the reaction of 3-bromobenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the tetrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-benzyl)-2H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: The major product of oxidation is 3-bromobenzyl alcohol.
Reduction: The reduction of the compound results in the formation of 3-bromobenzylamine.
Substitution: Substitution reactions yield various derivatives of the tetrazole ring, depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromo-benzyl)-2H-tetrazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(3-Bromo-benzyl)-2H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(4-bromobenzyl)-2H-tetrazole
5-(2-bromobenzyl)-2H-tetrazole
5-(3-chlorobenzyl)-2H-tetrazole
5-(3-fluorobenzyl)-2H-tetrazole
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRMUMBBOOAEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651526 | |
Record name | 5-[(3-Bromophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-46-6 | |
Record name | 5-[(3-Bromophenyl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(3-bromophenyl)methyl]-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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